N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide is a chemical compound with a complex structure that includes both dimethylamino and methoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide typically involves the reaction of dimethylaminoethylamine with methoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or methoxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, and bases under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or alcohols, while reduction can produce simpler amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other molecules involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]acrylamide: Shares the dimethylaminoethyl group but differs in its acrylamide structure.
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide core, making it distinct in its photoinitiating properties.
2-(Dimethylamino)ethyl methacrylate: Similar in having the dimethylaminoethyl group but with a methacrylate structure.
Uniqueness
N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide is unique due to its combination of dimethylamino and methoxyethyl groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-12(2)6-4-10-8(13)9(14)11-5-7-15-3/h4-7H2,1-3H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZEUNBBZQRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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